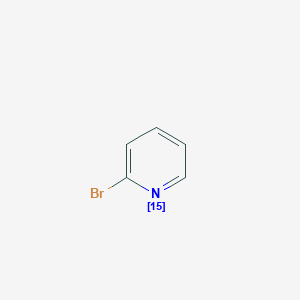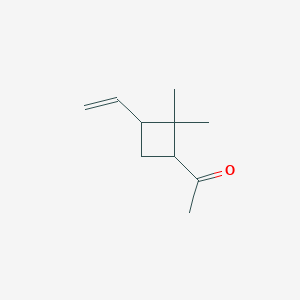
1-(3-Ethenyl-2,2-dimethylcyclobutyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Ethenyl-2,2-dimethylcyclobutyl)ethanone, also known as VE, is a synthetic compound that has recently gained attention in the scientific community due to its potential applications in various fields of research. VE is a cyclic ketone that is derived from cyclobutane, an organic compound commonly used in the synthesis of other chemicals. In
作用機序
The mechanism of action of 1-(3-Ethenyl-2,2-dimethylcyclobutyl)ethanone is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in the inflammatory response. 1-(3-Ethenyl-2,2-dimethylcyclobutyl)ethanone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation. 1-(3-Ethenyl-2,2-dimethylcyclobutyl)ethanone may also inhibit the activity of other enzymes involved in the inflammatory response, such as lipoxygenase and nitric oxide synthase.
Biochemical and Physiological Effects:
1-(3-Ethenyl-2,2-dimethylcyclobutyl)ethanone has been shown to exhibit anti-inflammatory and analgesic effects in various animal models. It has been shown to reduce the production of pro-inflammatory cytokines and prostaglandins, as well as reduce pain and swelling in animal models of inflammation. 1-(3-Ethenyl-2,2-dimethylcyclobutyl)ethanone has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
実験室実験の利点と制限
One advantage of using 1-(3-Ethenyl-2,2-dimethylcyclobutyl)ethanone in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. 1-(3-Ethenyl-2,2-dimethylcyclobutyl)ethanone is also stable under a wide range of conditions, making it easy to handle and store. However, one limitation of using 1-(3-Ethenyl-2,2-dimethylcyclobutyl)ethanone in lab experiments is its limited solubility in water, which may make it difficult to use in certain assays.
将来の方向性
There are several future directions for research involving 1-(3-Ethenyl-2,2-dimethylcyclobutyl)ethanone. One area of research is the development of new drugs based on the structure of 1-(3-Ethenyl-2,2-dimethylcyclobutyl)ethanone. 1-(3-Ethenyl-2,2-dimethylcyclobutyl)ethanone may also be used as a starting material for the synthesis of other compounds with unique properties. Another area of research is the investigation of the mechanism of action of 1-(3-Ethenyl-2,2-dimethylcyclobutyl)ethanone, which may help to elucidate its anti-inflammatory and analgesic effects. Finally, future research may focus on improving the synthesis method of 1-(3-Ethenyl-2,2-dimethylcyclobutyl)ethanone to make it more efficient and cost-effective.
Conclusion:
In conclusion, 1-(3-Ethenyl-2,2-dimethylcyclobutyl)ethanone is a synthetic compound with potential applications in various fields of scientific research. Its anti-inflammatory and analgesic properties make it a promising candidate for the development of new drugs, and its relative ease of synthesis makes it a useful building block for the synthesis of other compounds. Further research is needed to fully understand the mechanism of action of 1-(3-Ethenyl-2,2-dimethylcyclobutyl)ethanone and to explore its potential applications in different areas of research.
合成法
1-(3-Ethenyl-2,2-dimethylcyclobutyl)ethanone can be synthesized through a multistep process involving the reaction of cyclobutane with various reagents such as sodium hydride, iodine, and acetic anhydride. The resulting product is then subjected to a series of reactions involving the addition of ethylene, followed by oxidation and dehydration to yield 1-(3-Ethenyl-2,2-dimethylcyclobutyl)ethanone. The synthesis of 1-(3-Ethenyl-2,2-dimethylcyclobutyl)ethanone is a complex process that requires careful attention to detail and precise control of reaction conditions.
科学的研究の応用
1-(3-Ethenyl-2,2-dimethylcyclobutyl)ethanone has shown potential applications in various fields of scientific research, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, 1-(3-Ethenyl-2,2-dimethylcyclobutyl)ethanone has been shown to exhibit anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs. In organic synthesis, 1-(3-Ethenyl-2,2-dimethylcyclobutyl)ethanone can be used as a building block for the synthesis of other compounds with unique properties. In materials science, 1-(3-Ethenyl-2,2-dimethylcyclobutyl)ethanone can be used as a precursor for the synthesis of polymers and other materials with desirable properties.
特性
CAS番号 |
109682-70-4 |
|---|---|
製品名 |
1-(3-Ethenyl-2,2-dimethylcyclobutyl)ethanone |
分子式 |
C10H16O |
分子量 |
152.23 g/mol |
IUPAC名 |
1-(3-ethenyl-2,2-dimethylcyclobutyl)ethanone |
InChI |
InChI=1S/C10H16O/c1-5-8-6-9(7(2)11)10(8,3)4/h5,8-9H,1,6H2,2-4H3 |
InChIキー |
SKYLYSZZCCZWHV-UHFFFAOYSA-N |
SMILES |
CC(=O)C1CC(C1(C)C)C=C |
正規SMILES |
CC(=O)C1CC(C1(C)C)C=C |
同義語 |
Ethanone, 1-(3-ethenyl-2,2-dimethylcyclobutyl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





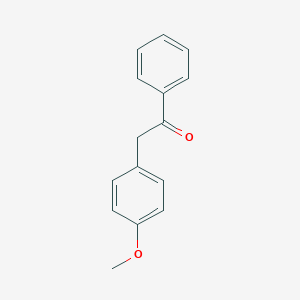
![6-Ethylbenzo[d]thiazol-2-ol](/img/structure/B28342.png)


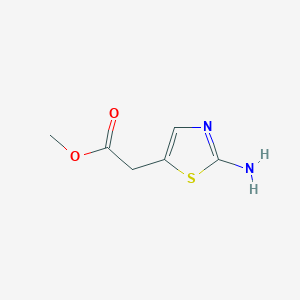
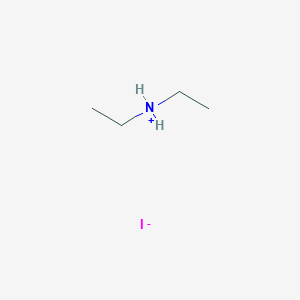
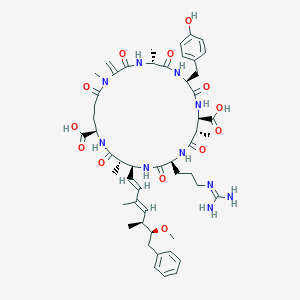
![2-Hydroxy-4-[2-(4-methoxyphenoxy)ethoxy]benzoic acid](/img/structure/B28373.png)
